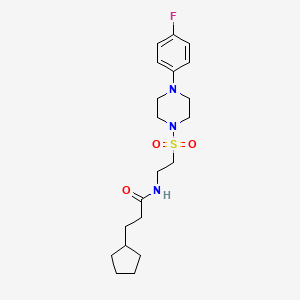

![molecular formula C17H18ClN3O2S B2659412 4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride CAS No. 1049777-13-0](/img/structure/B2659412.png)

4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

These compounds are known for their exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .

Synthesis Analysis

The synthesis of these compounds often involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields a compound which is further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and catalytic amount of lithium hydride to obtain the final product .Molecular Structure Analysis

The structures of these synthesized derivatives were confirmed using various spectral techniques such as IR, 1H NMR, 13C NMR, and EI-MS spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carried out in N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .Scientific Research Applications

Medicinal Substances and Bioactive Natural Compounds

Chiral motifs of 2,3-dihydro-1,4 benzodioxane, which is a part of the compound , are extensively utilized in diverse medicinal substances and bioactive natural compounds . They exhibit significant biological activities .

Therapeutic Agents

The 2,3-dihydro-1,4-benzodioxin ring system is present in a large number of structures of therapeutic agents possessing important biological activities . Some of these agents are antihypertensive .

Treatment of Nervous Breakdown and Schizophrenia

Some compounds containing the 2,3-dihydro-1,4-benzodioxin structure are involved in the treatment of nervous breakdown and schizophrenia .

Treatment of Glaucoma

The 2,3-dihydro-1,4-benzodioxin structure is also developed for the synthesis of inhibitors of 5-lipoxygenase . Accordingly, these 2,3-dihydro-1,4-benzodioxins are useful for the treatment of inflammatory diseases such as asthma and arthritis .

Antifungal Activity

Some derivatives of the compound have shown remarkable variation in antifungal activity depending upon substituents .

Antimicrobial Potential

Among the different derivatives, some compounds showed good antimicrobial potential .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S.ClH/c1-10-7-13(14-9-23-17(18)19-14)11(2)20(10)12-3-4-15-16(8-12)22-6-5-21-15;/h3-4,7-9H,5-6H2,1-2H3,(H2,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFKOUREAICPEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)C4=CSC(=N4)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4,4-difluoropiperidine-1-carboxylate](/img/structure/B2659330.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2659331.png)

![2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2659335.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2659337.png)

![N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2659340.png)

![Tert-butyl 3-[3-(prop-2-enoylamino)propanoyl]imidazolidine-1-carboxylate](/img/structure/B2659343.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2659347.png)

![N-(2-{[2-(dimethylamino)ethyl]thio}pyridin-3-yl)-4-ethylbenzamide](/img/structure/B2659352.png)